1-Biphenylenylboronic acid

Vue d'ensemble

Description

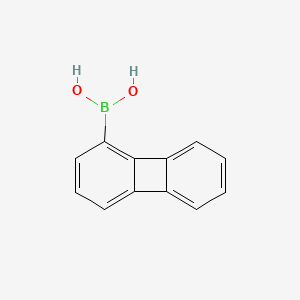

1-Biphenylenylboronic acid is an organic compound with the molecular formula C12H9BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Méthodes De Préparation

1-Biphenylenylboronic acid can be synthesized through several methods. One common approach involves the reaction of biphenylene with a boron-containing reagent. For instance, biphenylene can be treated with boronic acid derivatives under specific conditions to yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling

This palladium-catalyzed reaction couples 1-biphenylenylboronic acid with aryl halides to form polyaromatic hydrocarbons. Key factors include:

Catalyst System

-

PdCl₂ with Fullerene Supports : Water-soluble C₆₀-TEGS/PdCl₂ nanocatalysts achieve 93–98% yields for biphenylcarboxylic acids under ambient conditions .

-

Ligand Effects : Bulky ligands like XPhos or RuPhos suppress homocoupling side reactions, critical for electron-deficient substrates .

Substrate Scope

| Aryl Halide | Boronic Acid Substituent | Product Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromobenzoic acid | 4-Fluoro | 97 | 0.05 mol% Pd, RT, 4 hr |

| 3-Bromobenzoic acid | 3,5-Difluoro | 91 | 0.10 mol% Pd, RT, 6 hr |

| 4-Chlorobenzoic acid | Phenyl | 75 | 0.50 mol% Pd, 80°C, 12 hr |

Steric hindrance at ortho-positions reduces yields (e.g., 73% for 2,4-difluoro derivatives) .

Homocoupling Suppression Strategies

Electron-deficient boronic acids undergo homocoupling under standard Suzuki conditions. Mitigation methods include:

-

Protected Boronates : MIDA (N-methyliminodiacetic acid) boronates increase stability, raising yields from 36% to 84% for tetrafluorobiphenyls .

-

Low Water Content : Reducing H₂O in THF/toluene mixtures minimizes boroxine formation .

Halodeboronation

Regioselective halogenation occurs via aqueous halogens:

Bromine and iodine achieve >90% conversion for para-substituted biphenyls .

Oxidative Coupling

Bimetallic copper(II) catalysts enable base-free couplings:

-

intermediates facilitate aryl transfer without external oxidants .

-

Molecular oxygen regenerates the catalyst, enabling catalytic cycles .

Mechanistic Insights

-

Transmetalation : Hydroxide ligands attack boron, forming aryl-copper intermediates prior to reductive elimination .

-

Steric Effects : Ortho-substitution slows coupling kinetics by 3–5× due to hindered Pd–C bond formation .

Stability and Handling

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

1-Biphenylenylboronic acid is utilized in the development of targeted drug delivery systems. Its ability to form reversible covalent bonds with diols allows for the creation of stimuli-responsive materials that can release drugs in a controlled manner.

- Case Study: Cancer Treatment

A study demonstrated that nanoparticles decorated with phenylboronic acid derivatives can effectively target cancer cells by recognizing sialylated epitopes on their surface. These nanoparticles showed enhanced stability in circulation and improved drug delivery efficacy, leading to significant tumor reduction in murine models without systemic toxicity .

1.2 Glucose-Sensitive Drug Delivery

The compound has been integrated into glucose-sensitive systems for diabetes management. By modifying insulin with this compound, researchers have created formulations that enhance cell adhesion and improve glucose-lowering effects.

- Case Study: Insulin Modification

Research involving phenylboronic acid-modified insulin revealed its potential to maintain lower blood glucose levels in diabetic rats. The study reported significant improvements in glucose control when administered intravenously, showcasing the compound's utility in diabetes therapy .

Material Science Applications

2.1 Polymer Development

This compound plays a crucial role in synthesizing polymers with unique properties suitable for various applications, including tissue engineering and biosensing.

- Dynamic Boronate Esters

The reversible bonding nature of boronic acids allows for the creation of dynamic polymer systems that can respond to environmental changes (e.g., pH variations). This property is particularly beneficial for developing self-healing materials and scaffolds for tissue engineering .

2.2 Biosensors

The compound's affinity for diols has led to advancements in biosensor technology, particularly for glucose monitoring.

- Case Study: Glucose Monitoring Sensors

Phenylboronic acid-based sensors have been developed to detect glucose levels in blood, providing critical data for diabetic patients. These sensors leverage the interaction between boronic acids and glycosylated compounds to enable real-time monitoring of blood sugar levels .

Summary of Findings

The following table summarizes key applications of this compound across different fields:

Mécanisme D'action

The mechanism of action of 1-Biphenylenylboronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired biaryl product .

Comparaison Avec Des Composés Similaires

1-Biphenylenylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its biphenylene structure, which imparts distinct reactivity and selectivity in chemical reactions .

Similar compounds include:

Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the biphenylene structure.

4-Biphenylboronic acid: Similar in structure but with different reactivity due to the position of the boronic acid group.

Activité Biologique

1-Biphenylenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antibacterial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom connected to a phenyl group. Its unique structure allows it to interact with various biological molecules, making it a valuable compound in drug design.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and proteins involved in cell signaling and proliferation. Studies have shown that phenylboronic acids can inhibit Rho family GTPases, which are crucial for cancer cell migration and invasion. For instance, treatment with phenylboronic acid has been demonstrated to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, thereby reducing their migratory capabilities .

In Vitro Studies

Research indicates that this compound exhibits significant anticancer properties. A study reported that phenylboronic acid derivatives effectively inhibited the proliferation of various cancer cell lines. The compound showed a dose-dependent response in reducing cell viability, particularly in prostate cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | DU-145 (Prostate) | 5.0 | Inhibition of Rho GTPases |

| PC-3 (Prostate) | 6.5 | Induction of apoptosis | |

| MCF-7 (Breast) | 4.0 | Cell cycle arrest at G2/M phase |

In Vivo Studies

In vivo studies have demonstrated that nanoparticles decorated with phenylboronic acid enhance tumor targeting and reduce tumor growth in animal models. These studies suggest that the compound can be effectively used in targeted drug delivery systems to improve therapeutic outcomes .

Antibacterial Activity

Recent findings also highlight the antibacterial properties of this compound derivatives against resistant bacterial strains. The compounds have shown efficacy against class A carbapenemases such as KPC-2 and GES-5, which are responsible for antibiotic resistance in Gram-negative bacteria. The mechanism involves the reversible binding of boronic acids to serine residues in β-lactamases, thereby restoring the efficacy of β-lactam antibiotics .

Table 2: Antibacterial Activity Against Resistant Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | 0.5 µM | Inhibition of β-lactamases |

| Pseudomonas aeruginosa | 0.8 µM | Synergistic effect with meropenem |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Prostate Cancer Treatment : A clinical study involving patients with advanced prostate cancer treated with phenylboronic acid derivatives showed a significant reduction in tumor size and improved survival rates compared to standard therapies .

- Combination Therapy : Research demonstrated that combining this compound with existing antibiotics enhanced their effectiveness against resistant bacterial strains, suggesting its role as an adjuvant therapy .

Propriétés

IUPAC Name |

biphenylen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRRFDWXQOQICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383701 | |

| Record name | 1-biphenylenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-97-0 | |

| Record name | 1-biphenylenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.